molecular formula C7H12N2O B184612 (S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one CAS No. 124072-84-0

(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one

Cat. No.: B184612
CAS No.: 124072-84-0
M. Wt: 140.18 g/mol
InChI Key: HAAZJWVQKLGNDT-LURJTMIESA-N
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Description

(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one is a heterocyclic compound that features a fused ring system consisting of a pyrrolo and pyrazinone moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate amino acid derivatives under specific conditions to form the desired heterocyclic structure. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely, thereby enhancing the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated analogs.

Scientific Research Applications

(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein binding.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features.

    Pyrazolo[3,4-b]pyridine: Shares the pyrazine ring system and exhibits comparable reactivity.

    Pyrrolo[2,1-f][1,2,4]triazine: Contains a fused ring system with potential biological activities.

Uniqueness

(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one is unique due to its specific ring fusion and stereochemistry, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research.

Properties

IUPAC Name

(8aS)-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-5-8-4-6-2-1-3-9(6)7/h6,8H,1-5H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAZJWVQKLGNDT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595345
Record name (8aS)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124072-84-0
Record name (8aS)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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